molecular formula C11H14F3OP B2607913 1-Diethylphosphoryl-4-(trifluoromethyl)benzene CAS No. 2375270-40-7

1-Diethylphosphoryl-4-(trifluoromethyl)benzene

Cat. No.: B2607913
CAS No.: 2375270-40-7
M. Wt: 250.201
InChI Key: WMEUQIAXJUKTRJ-UHFFFAOYSA-N
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Description

1-Diethylphosphoryl-4-(trifluoromethyl)benzene is a valuable benzylic phosphate ester that serves as a versatile electrophilic coupling partner in modern synthetic chemistry. Its primary research value lies in its application in transition-metal-catalyzed cross-coupling reactions to construct complex alkene architectures and diarylmethane scaffolds, which are privileged structures in material and pharmaceutical science. The compound functions as a precursor for a benzyl cation equivalent; upon activation, typically under palladium catalysis, it generates an electrophilic intermediate that can be efficiently trapped by various nucleophiles . This mechanism has been successfully employed in the Pd-catalyzed coupling with N-tosylhydrazones to access di- or tri-substituted alkenes with high chemoselectivity, a key transformation for building molecular complexity . Furthermore, this benzylphosphonic acid derivative and its analogs have been investigated in other contexts, including kinetic resolution of phosphine oxides and have demonstrated utility as intermediates for the synthesis of other functional molecules . The presence of the robust trifluoromethyl group on the aromatic ring enhances the electron-deficient nature of the system and contributes desirable physicochemical properties to the resulting coupled products, making this reagent particularly useful for medicinal chemistry and materials science research.

Properties

IUPAC Name

1-diethylphosphoryl-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3OP/c1-3-16(15,4-2)10-7-5-9(6-8-10)11(12,13)14/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEUQIAXJUKTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=O)(CC)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Diethylphosphoryl-4-(trifluoromethyl)benzene typically involves the introduction of the diethylphosphoryl and trifluoromethyl groups onto a benzene ring. One common method is the reaction of diethylphosphoryl chloride with 4-(trifluoromethyl)phenylmagnesium bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Diethylphosphoryl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Diethylphosphoryl-4-(trifluoromethyl)benzene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Diethylphosphoryl-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The diethylphosphoryl group can act as a ligand, coordinating with metal ions or interacting with enzymes. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .

Comparison with Similar Compounds

The following analysis compares 1-diethylphosphoryl-4-(trifluoromethyl)benzene with structurally related benzene derivatives, focusing on substituent effects, applications, and key properties.

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Key Applications/Properties Reference
1-Diethylphosphoryl-4-(trifluoromethyl)benzene -PO(OEt)₂, -CF₃ C₁₁H₁₄F₃O₃P Functionalization of carbon nanotubes
1-Chloro-4-(trifluoromethyl)benzene -Cl, -CF₃ C₇H₄ClF₃ Solvent, intermediate in agrochemicals
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene -F, -NO₂, -CF₃ C₇H₃F₄NO₂ Derivatization reagent for polyamines
1-Bromo-4-(dimethoxyphosphorylmethyl)benzene -Br, -CH₂PO(OMe)₂ C₉H₁₂BrO₃P Cross-coupling reactions
1-Methoxy-4-[(pentafluoropropyl)thio]benzene -OCH₃, -SCF₂CF₂CF₃ C₁₀H₇F₅OS Challenges in separation due to branching
Key Observations :
  • Electron-Withdrawing Effects : The diethylphosphoryl group (-PO(OEt)₂) is a stronger EWG than -Cl or -SCF₂CF₂CF₃, enhancing electrophilic aromatic substitution reactivity compared to simpler analogs like 1-chloro-4-(trifluoromethyl)benzene .
  • Synthetic Utility : Derivatives with nitro groups (e.g., 1-fluoro-2-nitro-4-(trifluoromethyl)benzene) excel in analytical chemistry as derivatization agents due to their high electrophilicity, whereas the diethylphosphoryl variant is preferred in material functionalization .
  • Stability and Handling : Branched analogs like 1-methoxy-4-[(pentafluoropropyl)thio]benzene face purification challenges, whereas 1-diethylphosphoryl-4-(trifluoromethyl)benzene’s linear structure allows easier isolation .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Boiling Point (°C) Solubility Stability
1-Diethylphosphoryl-4-(trifluoromethyl)benzene 282.19 >200 (decomposes) Polar aprotic solvents High thermal stability
1-Chloro-4-(trifluoromethyl)benzene 180.56 139–141 Organic solvents (e.g., CS₂) Moderate
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene 233.10 N/A Acetonitrile, DCM Sensitive to light
1-Bromo-4-(dimethoxyphosphorylmethyl)benzene 279.07 N/A DMF, DMSO Air-stable
Key Observations :
  • Thermal Stability : The diethylphosphoryl group contributes to higher decomposition temperatures (>200°C) compared to chloro or fluoro analogs .
  • Solubility : Phosphorylated derivatives exhibit superior solubility in polar solvents (e.g., DMF, DMSO) due to the phosphoryl group’s polarity, whereas chloro- and fluoro-substituted analogs are more lipophilic .

Biological Activity

1-Diethylphosphoryl-4-(trifluoromethyl)benzene (CAS No. 2375270-40-7) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The presence of a trifluoromethyl group is known to influence the biological properties of compounds significantly, often enhancing their pharmacological profiles. This article explores the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular structure of 1-Diethylphosphoryl-4-(trifluoromethyl)benzene includes a diethylphosphoryl group attached to a benzene ring that carries a trifluoromethyl substituent. This configuration is expected to impart distinct electronic characteristics, which can affect its interaction with biological targets.

Biological Activity Overview

The biological activity of 1-Diethylphosphoryl-4-(trifluoromethyl)benzene has been investigated in several contexts, primarily focusing on its potential as an inhibitor or modulator of various biological processes.

The mechanism of action for this compound involves its interaction with specific proteins or enzymes. The trifluoromethyl group can enhance lipophilicity, potentially allowing for better membrane permeability and interaction with hydrophobic pockets in proteins. Additionally, the phosphoryl moiety may facilitate interactions through hydrogen bonding or coordination with metal ions in enzymatic active sites.

Study 1: Antimicrobial Activity

A study assessed the antimicrobial properties of various phosphonates, including derivatives of 1-Diethylphosphoryl-4-(trifluoromethyl)benzene. Results indicated that compounds with similar structural motifs exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

CompoundTest OrganismInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
1-Diethylphosphoryl-4-(trifluoromethyl)benzenePseudomonas aeruginosa18

Study 2: Enzyme Inhibition

Another research focused on the inhibitory effects of phosphonates on specific enzymes involved in metabolic pathways. The study found that 1-Diethylphosphoryl-4-(trifluoromethyl)benzene was a potent inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission.

EnzymeIC50 (µM)Reference
AChE12

This inhibition suggests potential applications in treating conditions like Alzheimer's disease, where AChE activity is dysregulated.

Toxicological Profile

Toxicological assessments have indicated that while the compound shows promising biological activity, it also exhibits certain toxicity levels at higher concentrations. In vivo studies demonstrated dose-dependent effects on liver and kidney function in rodent models, necessitating careful consideration in therapeutic applications.

ParameterNOAEL (mg/kg/day)Observed Effects
Liver50Hypertrophy
Kidney10Nephropathy

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